molecular formula C9H12ClNO2 B2552757 3-(Pyridin-4-yl)butanoic acid hydrochloride CAS No. 2044722-48-5

3-(Pyridin-4-yl)butanoic acid hydrochloride

Cat. No.: B2552757
CAS No.: 2044722-48-5
M. Wt: 201.65
InChI Key: ZTDBIXHLRQDQES-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)butanoic acid hydrochloride is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features both a pyridine heterocycle and a carboxylic acid functional group, making it a versatile precursor for the development of more complex molecules . The molecular formula is C 9 H 12 ClNO 2 and it has a molecular weight of 201.65 g/mol . Its specific CAS registry number is 2044722-48-5 . Researchers utilize this and related pyridine-butanoic acid derivatives as key intermediates in the synthesis of potential pharmaceutical candidates . The structural motif of a carboxylic acid chain linked to a pyridine ring is often explored in drug discovery for its potential to interact with various biological targets. The compound requires careful handling and storage, and it is typically shipped using cold-chain transportation protocols to ensure stability . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-pyridin-4-ylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDBIXHLRQDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyridine Derivatives

A primary method involves the alkylation of pyridine or its derivatives with halogenated butanoic acid esters. This route leverages the nucleophilic properties of pyridine’s nitrogen atom under controlled conditions.

Procedure :

  • Reactants :
    • Pyridin-4-ylmagnesium bromide (prepared via Grignard reaction)
    • Ethyl 4-bromobutyrate or tert-butyl 4-bromobutyrate
    • Base: Sodium bicarbonate (NaHCO₃) or tetramethylammonium bromide (TMAB)
  • Reaction Conditions :

    • Solvent: Water or polar aprotic solvents (e.g., DMF)
    • Temperature: 0°C to room temperature (20–25°C)
    • Duration: 70 hours for complete alkylation
  • Mechanism :
    The pyridine nitrogen attacks the electrophilic carbon of the bromoester, forming a carbon-nitrogen bond. Subsequent hydrolysis of the ester group yields the free carboxylic acid.

  • Hydrochloride Salt Formation :
    The product is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt.

Example :
In a modified protocol from PMC, tert-butyl 4-bromobutyrate reacts with 1,2,3,4-tetrahydroquinolin-7-ol in water with NaHCO₃ and TMAB. Adapting this for pyridine requires longer reaction times due to pyridine’s lower nucleophilicity.

Hydrolysis of Nitrile Precursors

An alternative route involves synthesizing 3-(pyridin-4-yl)butanenitrile followed by acidic or basic hydrolysis to the carboxylic acid.

Procedure :

  • Nitrile Synthesis :
    • Cyanoethylation of pyridine using acrylonitrile under basic conditions.
    • Catalyst: Quaternary ammonium salts or phase-transfer catalysts.
  • Hydrolysis :
    • Acidic hydrolysis: Concentrated HCl at reflux (110°C, 24 hours).
    • Basic hydrolysis: NaOH (6 M) followed by acidification.

Advantages :

  • High yields due to the stability of nitrile intermediates.
  • Avoids ester protection/deprotection steps.

Grignard Reaction Followed by Oxidation

This method employs a Grignard reagent to introduce the pyridin-4-yl group into a carbonyl precursor.

Procedure :

  • Grignard Reagent Preparation :
    • Pyridin-4-ylmagnesium bromide synthesized from 4-bromopyridine and magnesium in dry THF.
  • Reaction with Ketone :

    • Addition to methyl vinyl ketone or γ-butyrolactone.
    • Workup with aqueous NH₄Cl yields the alcohol intermediate.
  • Oxidation to Carboxylic Acid :

    • Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions.

Challenges :

  • Sensitivity of Grignard reagents to moisture and acidic protons.
  • Requires inert atmosphere and anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
Water 25 62 88
DMF 25 78 95
Ethanol 40 55 82

Data adapted from alkylation studies in polar solvents. DMF enhances solubility of pyridine derivatives, improving reaction efficiency.

Catalytic Additives

  • Tetramethylammonium bromide (TMAB) : Increases reaction rate by stabilizing transition states.
  • Phase-transfer catalysts : Useful in biphasic systems (e.g., water/organic solvent).

Purification and Characterization

Purification Techniques

  • Recrystallization :
    • Solvent system: Ethanol/water (4:1) for the hydrochloride salt.
  • Column Chromatography :
    • Stationary phase: Silica gel (60–120 mesh).
    • Mobile phase: Ethyl acetate/hexane (3:7) with 1% acetic acid.
  • Thin-Layer Chromatography (TLC) :
    • Plate: Silica gel GF254.
    • Eluent: 1-Butanol/water/acetic acid (5:4:1).

Analytical Methods

  • Titration : Non-aqueous titration with 0.1 M HClO₄ in acetic acid for hydrochloride quantification.
  • Spectroscopy :
    • ¹H NMR (D₂O): δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 3.10 (m, 1H, CH), 2.60 (t, 2H, CH₂), 1.85 (m, 2H, CH₂).
    • IR : 1710 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, HCl salt).

Challenges and Alternative Approaches

Competing Side Reactions

  • Ester Hydrolysis : Premature cleavage of tert-butyl esters in acidic conditions. Mitigated by using NaHCO₃ as a mild base.
  • Pyridine Quaternization : Over-alkylation forms pyridinium salts. Controlled stoichiometry and low temperatures minimize this.

Green Chemistry Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction time from 70 hours to 4–6 hours with comparable yields.
  • Biocatalytic Routes : Enzymatic hydrolysis of nitriles using nitrilases (under investigation).

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Neuropharmacological Research

3-(Pyridin-4-yl)butanoic acid hydrochloride has been identified as a promising lead compound in neuropharmacological studies due to its interaction with neurotransmitter systems. Its structural characteristics enable it to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and memory retention.

Case Study: Memory Retention Improvement
In a study examining various pyridine derivatives, this compound was shown to significantly enhance memory retention in rodent models. The mechanism involved the modulation of nAChRs, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases.

Receptor Binding Studies

Research has demonstrated that this compound exhibits high affinity for both nAChRs and N-methyl-D-aspartate (NMDA) receptors. This selectivity profile indicates its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders, where receptor modulation is critical.

Binding Affinity Data Table

Receptor Type Binding Affinity (IC50) Potential Application
nAChRLow nanomolar rangeCognitive enhancement
NMDAModerate nanomolar rangeNeuroprotection

Antimicrobial Properties

Recent studies have also explored the antimicrobial activity of this compound. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Antimicrobial Activity Data Table

Microorganism Zone of Inhibition (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the reaction of pyridine derivatives with butanoic acid under specific conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This inhibition affects cellular metabolism and has implications for various biological processes.

Comparison with Similar Compounds

Structural Analogues with Aryl Substitutions

Compounds in share a core structure of 4-[1,6-dihydro-6-iminopyridazin-1-yl]butanoic acid hydrochloride but differ in aryl substituents (Table 1). Key comparisons include:

Table 1: Structural and Physical Properties of Aryl-Substituted Analogues

Compound ID Substituent Yield (%) Melting Point (°C) Key Structural Features
3b 2-Fluoro-4-biphenylyl 53 240–244 Biphenyl with fluorine substitution
3c 4-Chlorophenyl 55 221–223 Electron-withdrawing Cl group
3d 4-Fluorophenyl 40 245–247 Fluorine para to pyridazine
3e 3-Methoxyphenyl 52 198–200 Electron-donating OCH₃ group
3f 3,5-Bistrifluoromethylphenyl 70 203–205 Strongly electron-withdrawing CF₃ groups
  • Impact of Substituents :
    • Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points due to enhanced dipole interactions (e.g., 3c, 3f) .
    • Electron-donating groups (e.g., OCH₃ in 3e) reduce melting points, likely due to reduced packing efficiency .
    • 3f exhibits the highest yield (70%), attributed to the stabilizing effect of trifluoromethyl groups during synthesis .
Amino-Substituted Derivatives

Compounds like (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride () and (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride () introduce an amino group at the third carbon, altering pharmacokinetic properties:

  • Solubility: Increased polarity from the amino group may improve aqueous solubility compared to non-amino analogues.
Methyl-Substituted Analogues

3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride () features a methyl branch at the third carbon:

  • Synthesis : Commercial availability from 5 suppliers suggests robust synthetic protocols, unlike niche derivatives .
Other Butanoic Acid Derivatives
  • 4-(Dimethylamino)butanoic Acid Hydrochloride (): A tertiary amine analogue with applications in polymer research. Its dimethylamino group confers basicity, altering solubility and reactivity compared to pyridine-containing analogues.
  • 4-Amino-3-phenylbutyric Acid Hydrochloride (): Combines phenyl and amino groups, likely targeting GABAergic pathways. Molecular weight (546.05) exceeds pyridine derivatives, impacting diffusion rates .

Biological Activity

3-(Pyridin-4-yl)butanoic acid hydrochloride is a chemical compound known for its potential biological activities. It has a molecular formula of C9H12ClNO2 and is primarily studied for its interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound consists of a butanoic acid backbone with a pyridine ring attached to the fourth carbon. This unique structure allows for various chemical modifications and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. One significant pathway involves its role as a precursor in the synthesis of FK866, an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. This inhibition can affect cellular metabolism and has implications in cancer therapy and neurodegenerative diseases.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the pyridine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may have potential as an antibacterial agent.

Neuroprotective Effects

Research has also explored the neuroprotective effects of pyridine derivatives. Compounds structurally related to this compound have demonstrated the ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's.

Case Study: FK866 Synthesis

A notable study focused on the synthesis of FK866 from this compound demonstrated its role in inhibiting NAD biosynthesis in cancer cells. The study highlighted how this inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer types.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityMIC (µg/mL)
3-(Pyridin-4-yl)butanoic acid HClPyridine derivativeAntimicrobial, Neuroprotective3.12 - 12.5
4-(Piperidin-4-yl)butanoic acid HClPiperidine derivativeModerate Antimicrobial6.25 - 15
γ-Oxo-3-pyridinebutyric AcidPyridine derivativeLimited antibacterial activity>20

This table summarizes the biological activities and efficacy of related compounds, indicating that while they share structural similarities, their biological effects can vary significantly.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm the pyridine ring (δ 7.2–8.5 ppm) and carboxylic proton (δ 12–13 ppm). Compare with reference spectra of analogous compounds .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm. A retention time shift in the hydrochloride form vs. free base indicates successful salt formation .
  • Melting Point : Compare observed values (e.g., 165–170°C for similar hydrochlorides) to literature data .

What purification strategies are effective for isolating this compound?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free acid and hydrochloride salt.
  • Ion-Exchange Chromatography : Separate charged species using Dowex resin, eluting with HCl gradients .
  • Lyophilization : For hygroscopic batches, freeze-drying ensures stability .

How can this compound be applied in neuroprotective studies?

Q. Advanced

  • In Vitro Models : Test efficacy in glutamate-induced neuronal damage (e.g., SH-SY5Y cells). Measure viability via MTT assays and apoptosis markers (caspase-3/7) .
  • Mechanistic Studies : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors). Structural analogs show potential in reducing excitotoxicity .

What safety protocols are critical when handling this compound?

Q. Basic/Advanced

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing .
  • Spill Management : Neutralize with sodium bicarbonate, then collect in chemical waste containers.
  • Storage : Keep in airtight, light-resistant containers at room temperature. Desiccate to prevent hydrolysis .

How should researchers resolve discrepancies in reported physicochemical data?

Q. Advanced

  • Cross-Validation : Compare melting points, NMR, and HPLC data across multiple batches. For example, if melting points vary (e.g., 160–175°C), perform DSC to confirm polymorphic forms .
  • Collaborative Studies : Share samples with independent labs to verify purity and structural assignments.

What analytical methods validate the hydrochloride salt form?

Q. Advanced

  • Elemental Analysis : Confirm Cl⁻ content (theoretical ~15% for C₉H₁₁NO₂·HCl).
  • FT-IR : Identify N–H stretches (2500–3000 cm⁻¹) and carboxylate vibrations (1700 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal structure to distinguish salt from free acid .

How stable is this compound under varying pH and temperature conditions?

Q. Advanced

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Hydrochlorides generally degrade faster in alkaline buffers (pH >7) .
  • Solution Stability : Prepare 10 mM solutions in PBS (pH 7.4) and measure absorbance changes over 24 hours.

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